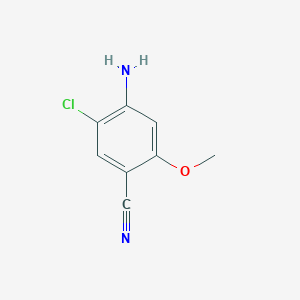
4-Amino-5-chloro-2-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position, a chlorine atom at the fifth position, and a methoxy group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzonitrile.
Amination Reaction: The introduction of the amino group is achieved through an amination reaction. This can be done using reagents such as ammonia or an amine source under suitable conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective introduction of the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: 4-Amino-5-chloro-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino, chloro, and methoxy groups allows for various interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
4-Amino-2-methoxybenzonitrile: Lacks the chlorine atom at the fifth position.
5-Chloro-2-methoxybenzonitrile: Lacks the amino group at the fourth position.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness: 4-Amino-5-chloro-2-methoxybenzonitrile is unique due to the combination of functional groups present on the benzene ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds. The presence of both an amino group and a chlorine atom provides versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 |
Clave InChI |
KABNAFKODBFOGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


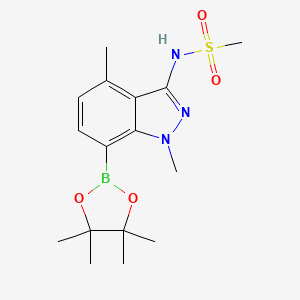

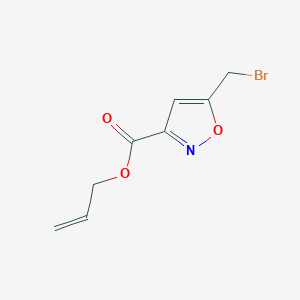
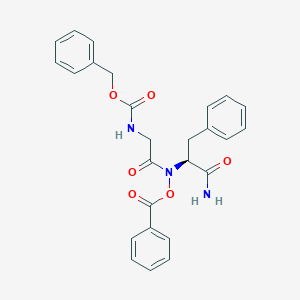
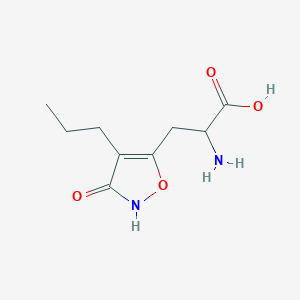
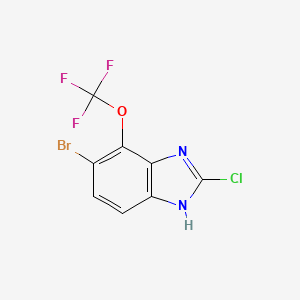

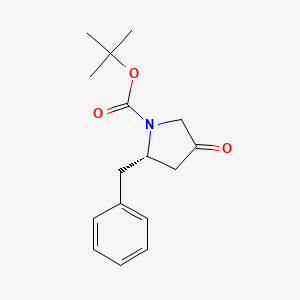
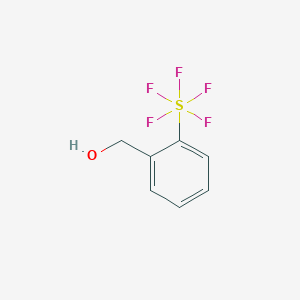
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
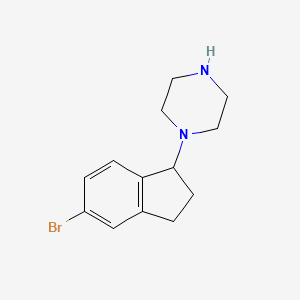


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
